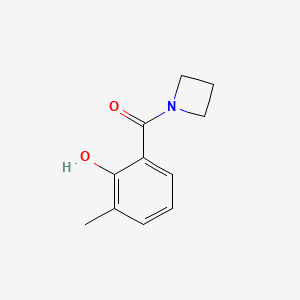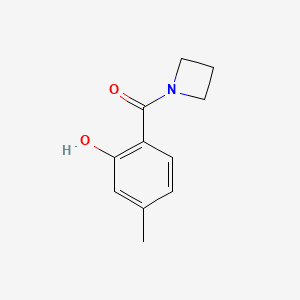
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. FBTA is a benzothiophene derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases and histone deacetylases, which are essential for cell cycle progression and gene expression. Additionally, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell death and DNA repair.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which results in the inhibition of cell growth and proliferation. Additionally, this compound has been shown to reduce the growth of tumor xenografts in animal models. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, this compound also has limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
For 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide research include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the reaction of 5-fluoro-2-aminobenzothiophene with N,N-dimethylcarbamoyl chloride in the presence of a base. The resulting product is purified by column chromatography to yield the final compound. The synthesis of this compound has been reported in several studies and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, this compound has been studied for its neuroprotective effects and potential to prevent the accumulation of toxic proteins in the brain.
Eigenschaften
IUPAC Name |
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCGCIVYFVKRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)






![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)


![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)

